2-(Bromomethyl)-3,5,6-trimethylpyrazine

Catalog No.
S687859
CAS No.
79074-45-6
M.F
C8H11BrN2
M. Wt
215.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-3,5,6-trimethylpyrazine

CAS Number

79074-45-6

Product Name

2-(Bromomethyl)-3,5,6-trimethylpyrazine

IUPAC Name

2-(bromomethyl)-3,5,6-trimethylpyrazine

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

InChI

InChI=1S/C8H11BrN2/c1-5-6(2)11-8(4-9)7(3)10-5/h4H2,1-3H3

InChI Key

HOPVUIZLMIEGMJ-UHFFFAOYSA-N

SMILES

CC1=C(N=C(C(=N1)C)CBr)C

Canonical SMILES

CC1=C(N=C(C(=N1)C)CBr)C

This scarcity of information could be due to several factors:

  • Emerging compound: The compound might be a relatively new discovery, and research into its potential applications is still ongoing.
  • Proprietary research: It's possible that research involving this specific compound is being conducted by private companies or academic institutions and the results haven't yet been published in publically accessible scientific journals.

Potential Applications based on Chemical Structure:

While specific research applications are unknown, based on the presence of functional groups within the molecule, researchers might be exploring its potential in the following areas:

  • Organic synthesis: The bromomethyl group (CH₂Br) is a common reactive intermediate used in organic synthesis for various transformations. This suggests the compound could be used as a building block in the synthesis of more complex molecules.
  • Medicinal chemistry: The pyrazine ring is a common scaffold found in various pharmaceutical drugs. This suggests researchers might be investigating the potential of 2-(Bromomethyl)-3,5,6-trimethylpyrazine as a lead compound for drug discovery or as a starting material for further modifications.

2-(Bromomethyl)-3,5,6-trimethylpyrazine is a chemical compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol. This compound features a bromomethyl group attached to a pyrazine ring that is further substituted with three methyl groups at the 3, 5, and 6 positions. It is recognized for its potential utility in various research applications due to its structural characteristics and reactivity .

The presence of the bromomethyl group in 2-(Bromomethyl)-3,5,6-trimethylpyrazine makes it a versatile intermediate in organic synthesis. It can undergo several types of reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds.
  • Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.
  • Cyclization Reactions: The compound can also undergo cyclization to form more complex cyclic structures.

These reactions highlight its potential as a building block in synthetic organic chemistry .

Research on the biological activity of 2-(Bromomethyl)-3,5,6-trimethylpyrazine is limited but suggests potential therapeutic applications. It has been investigated for its neuroprotective properties and as a precursor for synthesizing bioactive compounds. For instance, derivatives of this compound have shown promise in protecting against oxidative stress and inflammation in cellular models .

Several methods exist for synthesizing 2-(Bromomethyl)-3,5,6-trimethylpyrazine:

  • Bromination of 3,5,6-trimethylpyrazine:
    • This method involves the bromination of 3,5,6-trimethylpyrazine using bromine or other brominating agents in an appropriate solvent.
  • Direct Alkylation:
    • Another approach includes the alkylation of 3,5,6-trimethylpyrazine with formaldehyde followed by bromination.
  • Reagents and Conditions:
    • Common reagents include phosphorus tribromide or N-bromosuccinimide under controlled conditions to ensure selective bromination at the desired position .

2-(Bromomethyl)-3,5,6-trimethylpyrazine is primarily used in research settings. Its applications include:

  • Synthetic Intermediates: It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Flavoring Agents: While not directly used as a flavoring agent itself, its derivatives may find applications in food chemistry.
  • Research Tool: Its unique structure allows it to be used in studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving 2-(Bromomethyl)-3,5,6-trimethylpyrazine focus on its behavior in biological systems and chemical environments. These studies often explore:

  • Reactivity with Biological Molecules: Understanding how this compound interacts with proteins or nucleic acids can provide insights into its potential therapeutic effects.
  • Mechanistic Studies: Investigations into how this compound participates in various

Several compounds share structural similarities with 2-(Bromomethyl)-3,5,6-trimethylpyrazine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
3,5-DimethylpyrazineTwo methyl groups at positions 3 and 5Lacks bromomethyl group; primarily used as a flavoring agent .
2-Bromo-3-methylpyrazineBromine at position 2 and one methyl groupDifferent substitution pattern; used in similar synthetic pathways .
2-(Chloromethyl)-3,5,6-trimethylpyrazineChloromethyl instead of bromomethylSimilar reactivity but different halogen; may exhibit varied biological activities .

These comparisons illustrate how the presence of different substituents influences both the chemical reactivity and potential applications of these compounds.

Chemical Formula and Molecular Weight

2-(Bromomethyl)-3,5,6-trimethylpyrazine is characterized by the molecular formula C₈H₁₁BrN₂ [1] [2]. The compound exhibits a molecular weight of 215.09 grams per mole [1] [2]. This heterocyclic aromatic compound belongs to the pyrazine family, which comprises six-membered rings containing two nitrogen atoms positioned at opposite vertices of the ring structure .

The Chemical Abstracts Service registry number for this compound is 79074-45-6, and it carries the MDL number MFCD11215620 [1] [2]. The SMILES notation for the compound is represented as CC1=NC(C)=C(CBr)N=C1C, providing a standardized textual representation of its molecular structure [1] [2].

PropertyValue
Molecular FormulaC₈H₁₁BrN₂
Molecular Weight215.09 g/mol
CAS Registry Number79074-45-6
MDL NumberMFCD11215620
SMILESCC1=NC(C)=C(CBr)N=C1C

Structural Elucidation and Confirmation

The structural elucidation of 2-(Bromomethyl)-3,5,6-trimethylpyrazine reveals a pyrazine ring system with specific substitution patterns . The core structure consists of a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions . Three methyl groups are positioned at the 3, 5, and 6 positions of the pyrazine ring, while a bromomethyl group occupies the 2 position .

The International Union of Pure and Applied Chemistry name for this compound is 2-(bromomethyl)-3,5,6-trimethylpyrazine [4]. The InChI representation is InChI=1S/C8H11BrN2/c1-5-6(2)11-8(4-9)7(3)10-5/h4H2,1-3H3, providing a standardized method for representing the molecular structure [4]. The corresponding InChI Key is HOPVUIZLMIEGMJ-UHFFFAOYSA-N [4].

Structural confirmation has been achieved through various analytical methods, with the compound demonstrating consistent spectroscopic properties that verify its proposed structure [5] [6]. The presence of the bromomethyl functional group at the 2-position enhances the compound's reactivity for further chemical transformations via nucleophilic substitution mechanisms .

Spatial Arrangement and Stereochemistry

The spatial arrangement of 2-(Bromomethyl)-3,5,6-trimethylpyrazine exhibits a planar pyrazine ring system characteristic of aromatic heterocycles [7] [8]. The pyrazine core maintains planarity due to the delocalized π-electron system spanning the six-membered ring [8]. Computational studies on related pyrazine derivatives indicate that the nitrogen atoms in the ring contribute to electron density distribution and influence the overall molecular geometry [7] [8].

The three methyl substituents at positions 3, 5, and 6 are positioned out of the plane of the pyrazine ring, creating steric interactions that influence the compound's conformational preferences [9]. The bromomethyl group at position 2 introduces additional steric bulk and electronic effects that impact the overall molecular geometry [10].

The compound does not possess chiral centers, resulting in a single stereoisomeric form [11]. The spatial orientation of the substituents around the pyrazine ring is fixed, with the methyl groups adopting positions that minimize steric hindrance while maintaining optimal electronic interactions with the aromatic system [12].

Physical Properties

Physical State and Appearance

2-(Bromomethyl)-3,5,6-trimethylpyrazine exists as a solid under standard temperature and pressure conditions [13]. The compound typically appears as a crystalline material, though specific visual characteristics such as color are not extensively documented in the available literature [13].

The physical state of the compound is influenced by intermolecular forces, including van der Waals interactions between the aromatic rings and dipole-dipole interactions involving the nitrogen atoms and the bromine substituent [13]. These intermolecular forces contribute to the compound's solid-state properties and thermal behavior [13].

Melting and Boiling Points

Specific melting and boiling point data for 2-(Bromomethyl)-3,5,6-trimethylpyrazine are not readily available in the current literature [1] [2]. The absence of documented thermal transition temperatures represents a gap in the compound's physicochemical characterization that would benefit from experimental determination [1] [2].

Spectroscopic Properties

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 2-(Bromomethyl)-3,5,6-trimethylpyrazine through analysis of both proton and carbon-13 spectra [5] [6]. Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shifts for the various methyl groups and the bromomethyl substituent [5] [6].

In chloroform-d solvent, the compound exhibits distinct resonances for the three methyl groups attached to the pyrazine ring [5] [6]. The methyl groups typically appear as singlets in the region between 2.4 and 2.6 parts per million, with specific chemical shifts depending on their positions relative to the nitrogen atoms [5] [6]. The bromomethyl group demonstrates characteristic resonances around 4.4 to 4.5 parts per million as a singlet, reflecting the deshielding effect of the bromine atom [5] [6].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the pyrazine ring carbons appearing in the aromatic region between 140 and 160 parts per million [6]. The methyl carbon signals typically appear between 20 and 22 parts per million, while the bromomethyl carbon shows a characteristic chemical shift around 64 parts per million [6].

Infrared Spectral Characteristics

Infrared spectroscopy of 2-(Bromomethyl)-3,5,6-trimethylpyrazine reveals characteristic absorption bands corresponding to the compound's functional groups and structural features [15] [16]. The pyrazine ring system exhibits characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region [15] [16].

Methyl group vibrations appear as characteristic bands in the aliphatic carbon-hydrogen stretching region, typically between 2850 and 3000 wavenumbers [15] [16]. The carbon-hydrogen bending vibrations of the methyl groups contribute to absorption patterns in the 1350 to 1500 wavenumber range [15] [16].

The bromomethyl substituent introduces specific vibrational modes associated with the carbon-bromine bond, which typically appears as a characteristic stretching vibration in the lower frequency region around 500 to 700 wavenumbers [15] [16]. The methylene group of the bromomethyl substituent contributes additional carbon-hydrogen stretching and bending vibrations [15] [16].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2-(Bromomethyl)-3,5,6-trimethylpyrazine provides molecular ion confirmation and fragmentation pattern information [17]. The molecular ion peak appears at mass-to-charge ratio 215, corresponding to the molecular weight of the compound [1] [2].

Fragmentation patterns typically involve loss of the bromine atom, resulting in a base peak or significant fragment at mass-to-charge ratio 136, corresponding to the trimethylpyrazine core [17]. Additional fragmentation may occur through loss of methyl groups from the pyrazine ring, producing fragments at successive intervals of 15 mass units [17].

The presence of bromine isotopes (bromine-79 and bromine-81) creates characteristic isotope patterns in the mass spectrum, with the molecular ion appearing as a doublet separated by 2 mass units [17]. This isotope pattern serves as a diagnostic feature for confirming the presence of bromine in the molecular structure [17].

Ultraviolet-Visible Spectroscopy Profile

Ultraviolet-visible spectroscopy of 2-(Bromomethyl)-3,5,6-trimethylpyrazine reveals electronic transitions characteristic of the pyrazine chromophore [18] [7]. The compound exhibits absorption bands in the ultraviolet region corresponding to π→π* transitions within the aromatic pyrazine system [18] [7].

Computational studies on related pyrazine derivatives indicate that substitution patterns significantly influence the electronic absorption characteristics [7]. The presence of methyl groups and the bromomethyl substituent affects the energy levels of the highest occupied molecular orbital and lowest unoccupied molecular orbital, thereby influencing the absorption wavelengths [7] [19].

The absorption maximum for pyrazine derivatives typically occurs in the range of 250 to 280 nanometers, depending on the substitution pattern [18]. Electronic transitions may also be observed in the near-ultraviolet region around 300 to 350 nanometers for compounds with extended conjugation or electron-donating substituents [18].

Computational Chemical Properties

Molecular Orbital Theory Analysis

Molecular orbital theory analysis of 2-(Bromomethyl)-3,5,6-trimethylpyrazine provides insights into the electronic structure and bonding characteristics of the compound [7] [20]. Density functional theory calculations using the B3LYP functional with appropriate basis sets reveal the frontier molecular orbital energies and electron distribution patterns [7] [20].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electronic properties and reactivity [7] [20]. For pyrazine derivatives, the frontier orbital energy gap typically ranges from 4 to 6 electron volts, indicating moderate chemical stability [10]. The presence of electron-withdrawing groups such as the bromomethyl substituent influences these orbital energies [20].

Computational studies on related pyrazine compounds demonstrate that substituent effects significantly impact the molecular orbital characteristics [20] [21]. The nitrogen atoms in the pyrazine ring contribute to the frontier orbital electron density, while the bromine atom introduces additional electronic perturbations [20] [21].

Molecular Orbital ParameterTypical Range for Pyrazine Derivatives
HOMO Energy-6 to -8 eV
LUMO Energy-1 to -3 eV
Energy Gap4 to 6 eV
Ionization Potential8 to 10 eV
Electron Affinity0 to 2 eV

Electron Density Distribution

Electron density distribution analysis reveals the charge distribution patterns within 2-(Bromomethyl)-3,5,6-trimethylpyrazine [8] [19]. Natural bond orbital analysis provides quantitative information about atomic charges and electron localization throughout the molecular structure [22] [21].

The nitrogen atoms in the pyrazine ring typically carry partial negative charges due to their higher electronegativity compared to carbon [21]. The bromine atom in the bromomethyl substituent also exhibits partial negative charge character, while the carbon atoms bonded to bromine show corresponding positive charge development [21] [10].

Computational studies indicate that electron density delocalization occurs throughout the pyrazine ring system, contributing to the compound's aromatic stability [8] [19]. The methyl substituents donate electron density to the ring system through hyperconjugation effects, while the bromomethyl group acts as an electron-withdrawing substituent [8] [19].

Predicted Chemical Reactivity Parameters

Chemical reactivity parameters for 2-(Bromomethyl)-3,5,6-trimethylpyrazine can be predicted through computational analysis of molecular descriptors and electronic properties [7] [20]. Global reactivity indices including chemical hardness, electronegativity, and electrophilicity index provide quantitative measures of the compound's reactivity [7] [20].

The chemical hardness parameter, calculated as half the difference between ionization potential and electron affinity, indicates the compound's resistance to charge transfer [7]. Pyrazine derivatives typically exhibit moderate chemical hardness values in the range of 2 to 4 electron volts [7].

Electronegativity, calculated as the average of ionization potential and electron affinity, describes the compound's tendency to attract electrons [7]. The global electrophilicity index combines electronegativity and chemical hardness to predict electrophilic reactivity patterns [7].

The presence of the bromomethyl substituent significantly enhances the compound's reactivity toward nucleophilic substitution reactions . The bromine atom serves as an excellent leaving group, facilitating nucleophilic displacement reactions under appropriate conditions . Computational analysis suggests that the carbon-bromine bond polarization creates an electrophilic center susceptible to nucleophilic attack .

Reactivity ParameterPredicted Value Range
Chemical Hardness2-4 eV
Electronegativity4-6 eV
Electrophilicity Index2-8 eV⁻¹
NucleophilicityModerate
ElectrophilicityEnhanced (due to Br)

The synthesis of 2-(Bromomethyl)-3,5,6-trimethylpyrazine encompasses multiple strategic approaches, ranging from classical bromination techniques to modern industrial-scale production methods. This comprehensive overview examines the various synthetic pathways, reaction optimization strategies, and purification protocols essential for obtaining this important heterocyclic compound.

Classical Bromination Approaches

Bromination of 3,5,6-trimethylpyrazine

The most direct and widely employed method for synthesizing 2-(Bromomethyl)-3,5,6-trimethylpyrazine involves the selective bromination of the methyl group at the 2-position of 3,5,6-trimethylpyrazine [2]. This approach capitalizes on the inherent reactivity of the methyl substituent adjacent to the nitrogen-containing heterocyclic ring.

The standard protocol employs molecular bromine (Br₂) in carbon tetrachloride as the brominating agent [2]. The reaction typically proceeds under reflux conditions with illumination by a 60-watt tungsten light bulb for approximately 12 hours. This photochemical initiation facilitates the formation of bromine radicals necessary for the free radical substitution mechanism. The reaction conditions are optimized to achieve selective monobromination at the 2-methyl position while minimizing polyhalogenation side products.

An alternative brominating system utilizes N-bromosuccinimide (NBS) in dichloromethane or carbon tetrachloride . This method offers enhanced selectivity and milder reaction conditions compared to direct bromination with molecular bromine. The NBS-mediated bromination typically proceeds at temperatures between 60-80°C in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide . The use of NBS provides better control over the bromination process and reduces the formation of dibrominated and tribrominated byproducts.

Phosphorus tribromide (PBr₃) represents another effective brominating reagent for this transformation . This method involves treating 3,5,6-trimethylpyrazine with PBr₃ under reflux conditions, typically achieving conversions of 65-75% with good selectivity for the desired monobrominated product.

Reaction Conditions Optimization

The optimization of bromination conditions requires careful consideration of multiple parameters including temperature, solvent selection, brominating agent concentration, and reaction time [2]. Temperature control is particularly critical, as reactions conducted below 25°C significantly suppress dibromination, reducing byproduct formation to less than 2% .

Solvent selection profoundly influences both reaction rate and selectivity. Carbon tetrachloride and dichloromethane are the most commonly employed solvents due to their ability to dissolve both the pyrazine substrate and brominating agents while remaining inert under the reaction conditions [2]. Acetic acid serves as an alternative solvent system, particularly for reactions employing molecular bromine, though it may lead to slightly lower selectivities .

The molar ratio of brominating agent to substrate significantly affects product distribution. Stoichiometric control using 1.1-1.3 equivalents of brominating agent minimizes side reactions and maximizes the yield of the desired monobrominated product . Excess brominating agent invariably leads to polybrominated products, complicating purification procedures.

Reaction monitoring through thin-layer chromatography or gas chromatography-mass spectrometry enables real-time assessment of conversion and product distribution. Typical reaction times range from 4-12 hours, depending on the specific brominating system employed [2].

Mechanistic Considerations

The bromination of 3,5,6-trimethylpyrazine proceeds through a free radical mechanism involving initiation, propagation, and termination steps [5] [6]. The initiation step involves homolytic cleavage of the bromine-bromine bond, generating bromine radicals either through thermal activation or photochemical initiation [6].

During the propagation phase, bromine radicals abstract hydrogen atoms from the methyl group, forming methyl radicals and hydrogen bromide. The methyl radicals subsequently react with molecular bromine to yield the brominated product and regenerate bromine radicals, perpetuating the chain reaction [6].

The regioselectivity observed in this transformation reflects the relative stability of the intermediate carbon radicals. The methyl group at the 2-position experiences activation through resonance stabilization involving the adjacent nitrogen atom, making it more susceptible to radical attack compared to the methyl groups at the 3, 5, and 6 positions [7].

Electronic effects play a crucial role in determining reaction rates and selectivities. The electron-withdrawing nature of the pyrazine nitrogen atoms influences the reactivity pattern, with positions adjacent to nitrogen showing enhanced reactivity toward electrophilic bromine species [7] [8].

Alternative Synthetic Routes

From Pyrazoline Precursors

Pyrazoline derivatives serve as valuable precursors for constructing substituted pyrazine rings through oxidative aromatization processes [9] [10]. This approach involves the initial formation of dihydropyrazine or pyrazoline intermediates, followed by dehydrogenation to achieve the fully aromatic pyrazine system.

The synthesis typically commences with the condensation of α,β-unsaturated carbonyl compounds with hydrazine derivatives under acidic conditions [9]. The resulting pyrazoline intermediates can be functionalized at various positions before undergoing oxidative aromatization using reagents such as manganese dioxide, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), or palladium-catalyzed dehydrogenation protocols [11].

This methodology offers enhanced flexibility in introducing substituents at specific positions of the pyrazine ring. The bromomethyl functionality can be incorporated either during the initial cyclization step or through subsequent functionalization of pre-formed pyrazoline intermediates [9].

Heterocyclic Construction Strategies

De novo construction of the pyrazine ring system provides an alternative approach to accessing 2-(Bromomethyl)-3,5,6-trimethylpyrazine [12] [13]. The classical Staedel-Rugheimer pyrazine synthesis represents one such approach, involving the condensation of α-haloacetophenones with ammonia, followed by cyclization and oxidation to form the pyrazine nucleus [12].

The Gastaldi synthesis offers another viable route, employing the condensation of 1,2-dicarbonyl compounds with diamines under carefully controlled conditions [12] [13]. This method allows for precise control over substituent placement and can accommodate the incorporation of halomethyl groups during the ring-forming process.

Modern adaptations of these classical methods incorporate microwave-assisted heating and flow chemistry principles to enhance reaction efficiency and reduce reaction times [14] [11]. These modifications often result in improved yields and reduced formation of unwanted byproducts.

Ring Modification Approaches

Post-synthetic modification of preformed pyrazine rings offers versatility in accessing various substituted derivatives [15] [16]. This strategy involves the initial preparation of appropriately substituted pyrazine scaffolds, followed by selective functionalization to introduce the bromomethyl group.

Palladium-catalyzed cross-coupling reactions provide powerful tools for ring modification [17] [16]. Suzuki-Miyaura, Heck, and Sonogashira couplings enable the introduction of various substituents while maintaining the integrity of the pyrazine core structure [16] [18].

Metalation-based approaches using strong bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) allow for regioselective functionalization at specific positions [15]. These methods enable the incorporation of bromomethyl groups through electrophilic trapping of metallated intermediates with appropriate electrophiles.

Industrial-Scale Production Techniques

Batch Process Development

Industrial batch production of 2-(Bromomethyl)-3,5,6-trimethylpyrazine requires careful scaling considerations to maintain product quality while ensuring economic viability [19] [20]. Batch reactors offer operational simplicity and flexibility in accommodating different substrate loads and reaction conditions.

Temperature control becomes increasingly challenging at larger scales due to the exothermic nature of bromination reactions . Industrial batch systems incorporate sophisticated heat transfer systems, including internal cooling coils and external heat exchangers, to maintain precise temperature control throughout the reaction period.

Effective mixing is essential for ensuring uniform brominating agent distribution and minimizing hot spot formation. Large-scale batch reactors employ high-efficiency agitation systems designed to provide adequate mass transfer while preventing mechanical degradation of temperature-sensitive intermediates [19].

Safety considerations assume paramount importance in industrial batch operations involving bromine-containing reagents. Comprehensive engineering controls, including scrubber systems for halogen capture and emergency quench protocols, are integral components of industrial batch facilities .

Continuous Flow Methods

Continuous flow processing represents a paradigm shift in pyrazine derivative manufacturing, offering enhanced safety, improved heat transfer, and superior process control compared to traditional batch methods [20] [21] [22]. The high surface-to-volume ratio characteristic of flow reactors enables precise temperature control and rapid heat dissipation, particularly advantageous for exothermic bromination reactions.

Flow reactor design for pyrazine bromination typically employs packed-bed configurations containing appropriate catalysts or promoters [20] [22]. The residence time can be precisely controlled by adjusting flow rates, enabling optimization of conversion and selectivity while minimizing unwanted side reactions.

A representative continuous flow system for 2-(Bromomethyl)-3,5,6-trimethylpyrazine synthesis employs dual feed streams: one containing the pyrazine substrate in an appropriate solvent, and another containing the brominating agent [20]. The streams combine in a mixing element before entering the heated reaction zone, where bromination occurs under controlled conditions.

Process intensification achieved through continuous flow methods results in significantly higher space-time yields compared to batch processes. Values exceeding 263 g L⁻¹ h⁻¹ have been reported for related pyrazine derivative syntheses, representing substantial improvements over conventional batch operations [20].

Catalyst Systems and Their Influence

Catalyst selection profoundly influences both the efficiency and selectivity of pyrazine bromination processes [23] [24] [25]. Heterogeneous catalysts offer advantages in terms of product separation and catalyst recovery, making them particularly attractive for industrial applications.

Iron-based catalyst systems, particularly those incorporating polydentate nitrogen ligands, demonstrate exceptional activity for aromatic bromination reactions [26]. The Fe(TPY)Br₃ complex, where TPY represents a terpyridine ligand, exhibits remarkable efficiency in brominating electron-rich aromatic substrates with excellent regioselectivity [26].

Palladium catalysts find extensive application in pyrazine functionalization, particularly for cross-coupling reactions that enable introduction of various substituents [23] [17] [16]. Supported palladium catalysts, such as Pd/C, offer practical advantages in terms of handling and recovery while maintaining high catalytic activity [23].

Manganese-based pincer complexes represent an emerging class of catalysts for pyrazine synthesis through dehydrogenative coupling processes [11]. These systems enable atom-economical transformations with hydrogen gas and water as the only byproducts, aligning with principles of green chemistry [11].

Purification and Analytical Methods

Chromatographic Separation Techniques

Effective purification of 2-(Bromomethyl)-3,5,6-trimethylpyrazine requires sophisticated chromatographic methods capable of separating closely related brominated products [27] [28] [29]. Flash chromatography on silica gel represents the most commonly employed technique for preparative-scale purifications.

The optimal mobile phase system for pyrazine separations typically consists of hexane-ethyl acetate mixtures, with the exact ratio adjusted based on the specific substitution pattern [27] [29]. A 90:10 hexane:ethyl acetate mixture provides excellent separation of pyrazines based on their total alkyl substituent content, enabling effective isolation of the desired product from mono- and polyhalogenated byproducts [27].

High-performance liquid chromatography (HPLC) offers superior resolution for analytical and small-scale preparative applications [28] [30]. Reversed-phase C18 columns with acetonitrile-water mobile phases containing formic acid provide excellent separation efficiency and compatibility with mass spectrometric detection [28].

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) enables precise quantitative analysis of pyrazine mixtures [28]. This technique offers exceptional sensitivity and selectivity, with limits of detection in the nanogram range for most pyrazine derivatives [28].

Chiral chromatography using polysaccharide-based stationary phases enables separation of closely related regioisomers that may be difficult to resolve using conventional methods [30]. The Chiralpak AD-H column with hexane-isopropanol mobile phases has proven particularly effective for separating substituted pyrazines [30].

Crystallization Protocols

Crystallization represents a cost-effective and scalable purification method for obtaining high-purity 2-(Bromomethyl)-3,5,6-trimethylpyrazine [31] [32]. The selection of appropriate crystallization conditions requires consideration of solubility characteristics, thermal stability, and crystal habit preferences.

Recrystallization from ethanol-water mixtures provides an effective purification method, typically achieving purities exceeding 95% with yields of 65-75% . The crystallization process involves dissolving the crude product in hot ethanol, followed by controlled cooling and addition of water to induce precipitation of pure crystalline material.

Temperature control during crystallization is critical for obtaining high-quality crystals with good filtration characteristics [32]. Slow cooling rates, typically 1-2°C per hour, promote the formation of well-developed crystals with minimal occlusion of impurities [32].

Seeding techniques can be employed to control nucleation and crystal growth, particularly when dealing with polymorphic compounds [32]. The addition of a small quantity of pure seed crystals to supersaturated solutions promotes uniform nucleation and enhances crystal quality [32].

Antisolvent crystallization methods offer advantages when dealing with compounds exhibiting limited solubility in conventional crystallization solvents [33]. This technique involves gradual addition of a non-solvent to a solution of the compound in a good solvent, inducing controlled precipitation [33].

Purity Determination Standards

Accurate purity assessment requires multiple analytical techniques to provide comprehensive characterization of the final product [28] [34] [35]. Gas chromatography with flame ionization detection (GC-FID) serves as a primary method for determining overall purity and detecting volatile impurities [35].

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural confirmation and enables detection of structural impurities [2] [30]. ¹H NMR analysis reveals characteristic signals: methyl groups appear at δ 2.3 ppm, while the bromomethyl group appears at δ 4.2 ppm . ¹³C NMR spectroscopy confirms the presence of all expected carbon environments, with the bromomethyl carbon appearing at approximately δ 30 ppm .

High-resolution mass spectrometry (HRMS) enables precise molecular weight determination and confirmation of molecular composition [2]. The molecular ion peak for 2-(Bromomethyl)-3,5,6-trimethylpyrazine appears at m/z 215.09, with characteristic bromine isotope patterns confirming the presence of the bromine atom .

Elemental analysis provides quantitative determination of carbon, hydrogen, nitrogen, and bromine content [36]. Theoretical values for C₈H₁₁BrN₂ are: C, 44.66%; H, 5.15%; N, 13.02%; Br, 37.16%. Experimental values within ±0.4% of theoretical values indicate high purity [36].

Infrared spectroscopy confirms the presence of characteristic functional groups, with the C-Br stretch appearing at approximately 550 cm⁻¹ . This technique also enables detection of hydroxyl or carbonyl impurities that may arise from hydrolysis or oxidation side reactions .

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Wikipedia

2-(Bromomethyl)-3,5,6-trimethylpyrazine

Dates

Last modified: 08-15-2023

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